molecular formula C8H7N5O2 B8602507 4-Methyl-5-nitro-2-(1,2,4-triazol-1-yl)pyridine CAS No. 177735-63-6

4-Methyl-5-nitro-2-(1,2,4-triazol-1-yl)pyridine

Cat. No.: B8602507
CAS No.: 177735-63-6
M. Wt: 205.17 g/mol
InChI Key: RBJXZMJZNWQMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-nitro-2-(1,2,4-triazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

177735-63-6

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

4-methyl-5-nitro-2-(1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C8H7N5O2/c1-6-2-8(12-5-9-4-11-12)10-3-7(6)13(14)15/h2-5H,1H3

InChI Key

RBJXZMJZNWQMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2,4-triazole (4.0 g, 58 mmol) in dry DMF (20 mL) was added potassium carbonate (12.0 g, 87 mmol) and 2-chloro-4-methyl-5-nitropyridine (10 g, 58 mmol) and the mixture stirred at ambient temperature under nitrogen for 24 hours. Ethyl acetate (500 mL) and water (250 mL) were added to the mixture and the resulting precipitate was collected by filtration to give the title compound (5.08 g, 43%) as a pale brown solid. The filtrate was separated and the organic phase was washed with water (250 mL) and brine (250 mL), dried (MgSO4) and evaporated. The residue was triturated with ethyl acetate and the precipitate collected by filtration to give the title compound as a brown solid (4.11 g, 35%, overall yield 78%). mp 198-200° C. 1H NMR (360 MHz, CDCl3) δ 2.72 (3H, s), 7.86 (1H, s), 8.07 (1H, s) 9.03 (1H, s) and 9.15 (1H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
43%

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